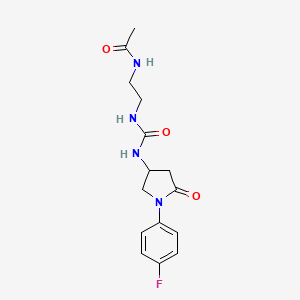
N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist activity, and paper describes the synthesis and antitumor activity of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives. Paper details the synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of an acetamide linkage and subsequent modifications to the aromatic and amide moieties. For example, paper describes the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents, which could be a relevant technique for synthesizing the compound . Paper outlines a synthesis method involving the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization to obtain the desired product.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of acetamide groups, aromatic rings, and substituents that influence their biological activity. Paper provides detailed information on the crystal structure of a related compound, which exhibits intermolecular hydrogen bonds and intramolecular interactions that could be indicative of the structural features important for biological activity. These structural analyses are crucial for understanding the interaction of such compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are likely to include amide bond formation, aromatic substitutions, and the introduction of various functional groups. The papers do not provide specific reactions for the compound , but the methodologies described could be adapted for its synthesis. For example, the use of TBTU and lutidine in paper suggests a coupling reaction that could be relevant for forming the ureido linkage in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structures. For instance, the crystallographic data provided in paper suggest that the compound has a solid-state structure with specific unit cell parameters, which could influence its solubility, stability, and reactivity. The presence of hydrogen bonds and other intermolecular interactions are likely to affect the compound's melting point, boiling point, and other physical properties.
Applications De Recherche Scientifique
Anticancer Applications:
- N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a similar compound, has shown remarkable anticancer effects. Alkylurea moiety replacement in this compound led to synthesized derivatives with potent antiproliferative activities against cancer cell lines and reduced acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antiallergic Agents:
- Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related, have revealed their potential as novel antiallergic compounds. One specific amide in this series was found to be significantly more potent than existing antiallergic drugs in various assays (Menciu et al., 1999).
Applications in Epilepsy Treatment:
- The compound N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential in treating epilepsy. Its structure and molecular docking analysis targeting the VEGFr receptor indicate its efficacy in antiepileptic applications (Sharma et al., 2018).
PI3K/mTOR Inhibitors:
- Compounds with a similar structure have been explored as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These inhibitors show promise in cancer treatment due to their ability to modulate key signaling pathways involved in cell growth and proliferation (Stec et al., 2011).
Chemosensors for Zn2+ Monitoring:
- A chemosensor derived from a similar compound has been developed for monitoring Zn2+ concentrations in living cells and aqueous solutions, highlighting its application in biological and environmental monitoring (Park et al., 2015).
Propriétés
IUPAC Name |
N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCCTZHFWWDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

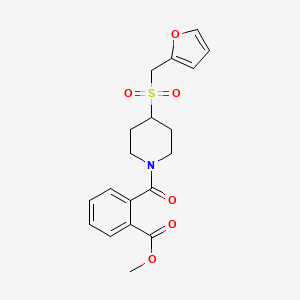
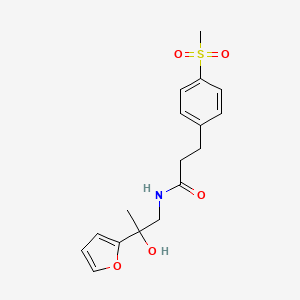

![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)
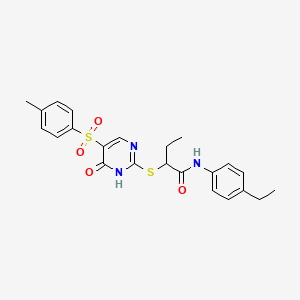
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
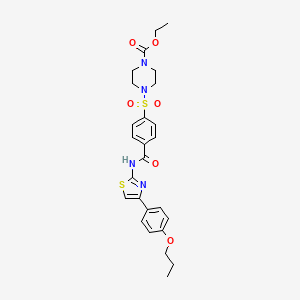
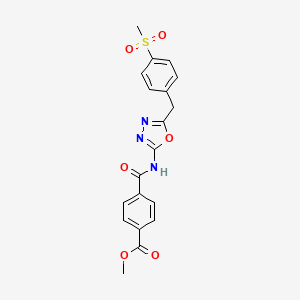
![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)
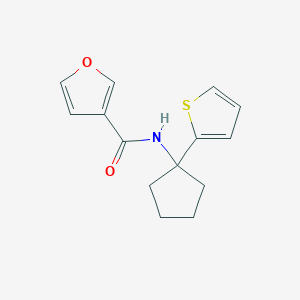


![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)